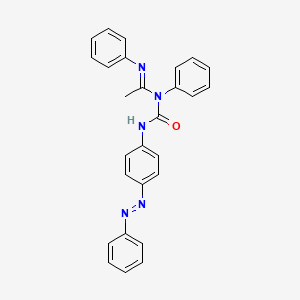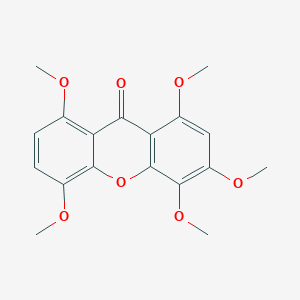
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of compounds known for their diverse biological activities and structural complexity. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. The compound this compound is characterized by its pentamethoxy substitution pattern on the xanthone core, which contributes to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, typically involves the use of polyphenols and salicylic acids as starting materials. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems (e.g., palladium, ruthenium, copper catalysis) are employed to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted xanthone derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one: Another pentamethoxy xanthone derivative with similar biological activities.
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: A hydroxylated derivative with enhanced antioxidant properties.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its potent anticancer activity.
Uniqueness
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentamethoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
66157-57-1 |
|---|---|
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1,3,4,5,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3 |
Clave InChI |
NQHBRPANNYTLDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)

![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
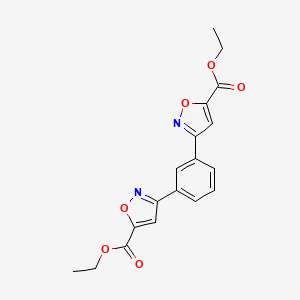
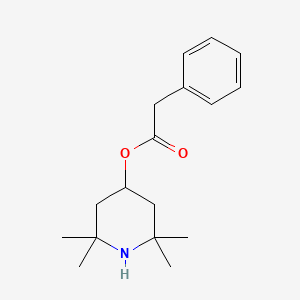


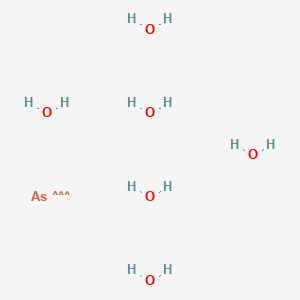
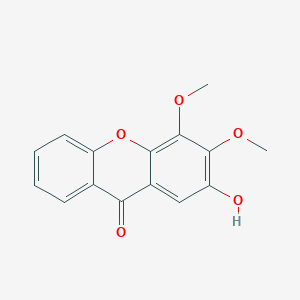
![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
